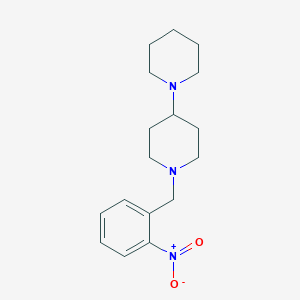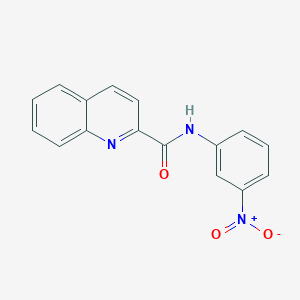![molecular formula C20H28FNO3 B5622862 (3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)
(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex piperidinol derivatives often involves multi-step chemical processes that include the formation of key intermediate structures, enantioselective catalysis, and functional group transformations. While specific details on the synthesis of this compound were not directly found, related research indicates that similar compounds are synthesized through methods involving nucleophilic substitution reactions, enantioselective enzymatic acetylation, and the strategic use of protecting groups to steer the stereochemistry of the final product (Patel, McNamee, & Szarka, 1992).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their stereochemistry and the spatial arrangement of their atoms. X-ray crystallography studies can reveal absolute configurations, as seen in similar compounds where the relative positions of functional groups and stereo-centers are determined (Peeters, Blaton, & Ranter, 1994). These structures are essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving piperidinol derivatives can include transformations such as alkylation, acylation, and the introduction of various functional groups. These reactions are highly dependent on the compound's specific functional groups and stereochemistry. Research on related molecules has shown that piperidines can undergo reactions like addition-rearrangement with arylsulfonyl isocyanates to yield complex products (Jao, Slifer, Lalancette, & Hall, 1996), indicating a wide range of possible chemical transformations for the compound .
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecule's overall structure and functional groups. For instance, the crystal and molecular structure of related compounds can be stabilized by hydrogen bonding and C-H…π interactions, as observed in detailed crystallographic studies (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the compound's molecular framework. Studies on similar molecules highlight their potential interactions and the impact of substituents on their chemical behavior. For example, thiophene bioisosteres of spirocyclic sigma receptor ligands have shown significant binding affinity, demonstrating the critical role of molecular architecture in determining chemical properties (Oberdorf, Schepmann, Vela, Díaz, Holenz, & Wünsch, 2008).
Eigenschaften
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO3/c1-14-11-16(3-4-18(14)21)12-19(23)22-8-7-20(24,15(2)13-22)17-5-9-25-10-6-17/h3-4,11,15,17,24H,5-10,12-13H2,1-2H3/t15-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLPOWAGPRCBH-QRWLVFNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}quinolin-2(1H)-one](/img/structure/B5622805.png)
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)
![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5622821.png)
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5622843.png)

![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
